

Spectroscopic Analysis of Oxolane-2-carbonyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Oxolane-2-carbonyl isothiocyanate	
Cat. No.:	B3417820	Get Quote

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of **oxolane-2-carbonyl isothiocyanate**. Due to the limited availability of experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous chemical structures and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for the synthesis and subsequent spectroscopic analysis are also provided to guide researchers in their own investigations of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Oxolane-2-carbonyl isothiocyanate is a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry. The presence of both a reactive isothiocyanate group and a carbonyl moiety attached to a tetrahydrofuran (oxolane) ring suggests its potential as a versatile building block for the synthesis of various heterocyclic compounds and as a scaffold in drug discovery. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and for monitoring its reactions. This guide provides a predictive analysis of its NMR, IR, and MS spectra, along with detailed methodologies for its synthesis and spectroscopic characterization.

Predicted Spectroscopic Data



The following tables summarize the predicted spectroscopic data for **oxolane-2-carbonyl isothiocyanate**. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for Oxolane-2-carbonyl Isothiocyanate

Proton Label	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H2	4.6 - 4.8	Triplet (t)	~7-8
H3, H3'	2.1 - 2.3	Multiplet (m)	-
H4, H4'	1.9 - 2.1	Multiplet (m)	-
H5, H5'	3.9 - 4.1	Multiplet (m)	-

Note: Predictions are for a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Oxolane-2-carbonyl Isothiocyanate



Carbon Label	Predicted Chemical Shift (δ, ppm)	Notes
C1 (C=O)	165 - 170	Carbonyl carbon, expected to be a sharp singlet.
C2	75 - 80	Carbon adjacent to the ring oxygen and the carbonyl group, expected to be deshielded.
C3	28 - 32	Methylene carbon.
C4	24 - 28	Methylene carbon.
C5	68 - 72	Methylene carbon adjacent to the ring oxygen.
C6 (-NCS)	130 - 140	Isothiocyanate carbon. The signal is often very broad or not observed ("near-silence") due to quadrupolar relaxation of the ¹⁴ N nucleus and conformational flexibility[1].

Note: Predictions are for a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to TMS at 0 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for Oxolane-2-carbonyl Isothiocyanate



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
Isothiocyanate (- N=C=S)	2000 - 2100	Strong, Broad	Characteristic asymmetric stretching vibration of the isothiocyanate group. The broadness can sometimes resolve into multiple maxima[2].
Carbonyl (C=O)	1720 - 1740	Strong	Stretching vibration of the acyl carbonyl group.
C-O-C Stretch (ether)	1050 - 1150	Strong	Asymmetric stretching vibration of the oxolane ring ether linkage.
C-H Stretch (alkane)	2850 - 3000	Medium	Stretching vibrations of the C-H bonds in the oxolane ring.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for Oxolane-2-carbonyl Isothiocyanate



m/z Ratio	Proposed Fragment Ion	Notes
157	[C ₆ H ₇ NO ₂ S] ⁺	Molecular ion (M ⁺).
129	[M - CO] ⁺	Loss of a carbonyl group.
99	[M - NCS]+	Loss of the isothiocyanate group.
85	[Oxolane-2-carbonyl]+	Fragment corresponding to the oxolane-2-carbonyl cation.
72	[CH₂NCS]+	A common fragment for many alkyl isothiocyanates, though may be less prominent in this structure due to the acyl group.
71	[Oxolane]+	Loss of the carbonyl isothiocyanate group.
58	[NCS]+	Isothiocyanate radical cation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of **oxolane-2-carbonyl isothiocyanate**.

Synthesis of Oxolane-2-carbonyl Isothiocyanate

Acyl isothiocyanates are commonly prepared by the reaction of an acyl chloride with a thiocyanate salt.

Reaction Scheme:

Oxolane-2-carbonyl chloride + KSCN - Oxolane-2-carbonyl isothiocyanate + KCl

Materials:

- Oxolane-2-carbonyl chloride (1 eq.)
- Potassium thiocyanate (KSCN), dried (1.5 eq.)



- Anhydrous acetone or acetonitrile
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

- Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
- To the flask, add dried potassium thiocyanate and anhydrous acetone.
- Stir the suspension and add oxolane-2-carbonyl chloride dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
 The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by
 taking aliquots for IR analysis (disappearance of the acyl chloride C=O stretch and
 appearance of the -NCS stretch).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the precipitated potassium chloride and any unreacted potassium thiocyanate.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude **oxolane- 2-carbonyl isothiocyanate**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

NMR Spectroscopic Analysis

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)



Sample Preparation:

- Dissolve 5-10 mg of the purified oxolane-2-carbonyl isothiocyanate in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire a proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum. Be aware that the isothiocyanate carbon may be difficult to observe.

IR Spectroscopic Analysis

Instrumentation:

• Fourier-transform infrared (FTIR) spectrometer

Sample Preparation:

- Neat Liquid: Place a drop of the purified liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid IR cell.

Data Acquisition:

- Record a background spectrum of the empty spectrometer (or the solvent and cell).
- Record the spectrum of the sample over the range of 4000-400 cm⁻¹.



Mass Spectrometric Analysis

Instrumentation:

 Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Sample Preparation:

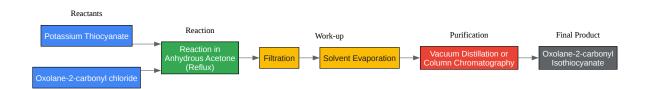
- Direct Infusion (EI or ESI): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and introduce it directly into the ion source.
- GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be
 analyzed by gas chromatography-mass spectrometry. Dissolve the sample in a suitable
 solvent and inject it into the GC-MS system.

Data Acquisition:

- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

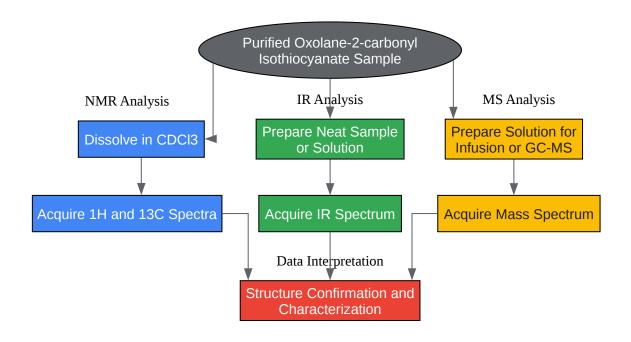
The following diagrams illustrate the proposed synthesis and analysis workflows.



Click to download full resolution via product page



Caption: Synthetic workflow for oxolane-2-carbonyl isothiocyanate.



Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nmrshiftdb2 open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Oxolane-2-carbonyl Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3417820#spectroscopic-analysis-nmr-ir-ms-of-oxolane-2-carbonyl-isothiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com